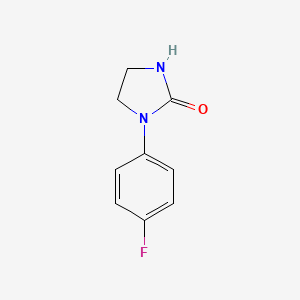

1-(4-Fluorophenyl)imidazolidin-2-one

Overview

Description

1-(4-Fluorophenyl)imidazolidin-2-one is a useful research compound. Its molecular formula is C9H9FN2O and its molecular weight is 180.18 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Stereoselectivity in Bioactive Oligopeptides Synthesis

Imidazolidin-4-ones, including structures similar to 1-(4-Fluorophenyl)imidazolidin-2-one, are used in bioactive oligopeptides as skeletal modifications. They serve as proline surrogates or protect the N-terminal amino acid from hydrolysis. A study highlighted unexpected stereoselectivity in the formation of imidazolidin-4-ones when reacting alpha-aminoamide derivatives of the antimalarial drug primaquine with substituted benzaldehydes, indicating the role of intramolecular hydrogen-bonds in this process (Ferraz et al., 2007).

Fluorescence Quenching in Protein Interaction Studies

The interaction between a derivative of imidazolidin-2-one and bovine serum albumin (BSA) was studied using fluorescence spectral studies. The derivative demonstrated a strong ability to quench the fluorescence of BSA, indicating potential uses in protein interaction and binding studies (Jayabharathi et al., 2012).

Antiprotozoal Agent Development

Diphenyl-based bis(2-iminoimidazolidines), similar in structure to this compound, have shown promise as antiprotozoal agents. A study focused on modifying the pKa of the basic imidazolidine groups to enhance activity against Trypanosoma brucei, indicating potential applications in treating trypanosomiasis (Martínez et al., 2015).

Chiral Auxiliary in Stereoselective Synthesis

Imidazolidin-2-one derivatives have been used as chiral auxiliaries in asymmetric Mannich-type reactions. This application is crucial in the stereoselective synthesis of complex molecules like ezetimibe (Goyal et al., 2016).

Crystallographic Studies

The crystal structure of a compound related to this compound revealed insights into molecular interactions and conformations, useful in the field of crystallography and molecular design (Mague et al., 2014).

Organocatalysts in Chemical Synthesis

Imidazolidin-4-ones are used as organocatalysts in iminium-based reactions, playing a significant role in the synthesis of amino acids and other important compounds (Xu et al., 2010).

N-Heterocyclic Carbene Precursors

Compounds with imidazolidine-4,5-dione skeletons, related to this compound, are explored for their potential as N-heterocyclic carbene precursors. These studies focus on the stability and structure influenced by electron delocalization (Hobbs et al., 2010).

Safety and Hazards

The safety information available indicates that 1-(4-Fluorophenyl)imidazolidin-2-one may be harmful if swallowed, inhaled, or comes in contact with skin . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to rinse with water .

Properties

IUPAC Name |

1-(4-fluorophenyl)imidazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FN2O/c10-7-1-3-8(4-2-7)12-6-5-11-9(12)13/h1-4H,5-6H2,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDVKZHAXXGTIDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)N1)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40363207 | |

| Record name | 1-(4-fluorophenyl)imidazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40363207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53159-75-4 | |

| Record name | 1-(4-fluorophenyl)imidazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40363207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-3-(1-isobutyl-1,2,3,4-tetrahydro-6-quinolinyl)-2-[(4-methylphenyl)sulfonyl]-2-propenenitrile](/img/structure/B1300480.png)

![Ethyl 1-[5-[[(1-methylpyrrole-2-carbonyl)hydrazinylidene]methyl]pyridin-2-yl]piperidine-4-carboxylate](/img/structure/B1300486.png)

![5-[2-(4-Hydroxy-2-methylanilino)ethenyl]-3-methylsulfanyl-1,2-thiazole-4-carbonitrile](/img/structure/B1300491.png)

![Ethyl imidazo[2,1-b][1,3]benzothiazole-2-carboxylate](/img/structure/B1300555.png)

![2-(2-hydroxyphenyl)-N-[(4-nitrophenyl)methylideneamino]furan-3-carboxamide](/img/structure/B1300577.png)